The table below consolidates the key quantitative data for Zafirlukast-13C d6 and its closely related analogs from the search results.
| Property | Zafirlukast-13C d6 | Zafirlukast-d7 | Unlabeled Zafirlukast |
|---|---|---|---|
| Molecular Formula | C₃₀¹³CH₂₇D₆N₃O₆S [1] [2] |
C₃₁H₂₆D₇N₃O₆S [3] [2] [4] |
C₃₁H₃₃N₃O₆S [2] [5] |
| Molecular Weight | 582.70 g/mol [1], 582.71 g/mol [2] | 582.72 g/mol [3] [4], 582.73 g/mol [2] | 575.68 g/mol [5], 575.69 g/mol [2] |
| CAS Number | Information missing in search results | 1217174-18-9 [3] [2] [4] | 107753-78-6 [2] [5] [4] |
| Catalog Numbers | AR-Z01006 [6], Z-127 [2] | AR-Z01001 [6], DVE001776 [3], PA STI 087570 [4] | AR-Z01000 (from Pharmaffiliates, implied) [4] |
| Primary Application | Internal Standard for LC-MS/MS [1] | Internal Standard for LC-MS/MS [3] | Active Pharmaceutical Ingredient [5] |
While the search results do not contain a specific step-by-step experimental protocol for using Zafirlukast-13C d6, they outline the critical principles and applications that guide its use in research.
The following diagram illustrates the core experimental workflow for using a stable isotope-labeled internal standard in quantitative bioanalysis.
Experimental workflow for LC-MS bioanalysis using a stable isotope-labeled internal standard.
Understanding the biological pathways that Zafirlukast modulates is crucial for contextualizing research. A 2025 study elucidated its anti-tumor mechanisms by targeting specific signaling pathways [8].
Mechanism of Zafirlukast in targeting oncogenic signaling pathways, based on preclinical research.
The use of Zafirlukast-13C d6 is critical in pharmaceutical and clinical research for several reasons:
The synthesis of a stable isotope-labeled compound like Zafirlukast-13C d6 typically involves adapting the pathway of the non-labeled drug by introducing the isotopic labels (Carbon-13 and Deuterium) at specific, strategic points in the synthesis. The most efficient approach is to use commercially available 13C and deuterium-labeled starting materials or reagents in the final steps of the synthesis [1] [2].
The core structure of Zafirlukast is built around a substituted indole. A modern and efficient synthesis of this key indole intermediate, published in 2018, uses a transition-metal-free oxidative cyclization as a key step [3]. The structure of Zafirlukast-13C d6 indicates that the labels are likely located on the methoxy group (-O13CD3) of the left-hand benzoyl moiety and on the N-methyl group (-N(CD3)) of the central indole [1] [2]. Therefore, the synthesis would involve using sodium methoxide-13C d3 and N-methyl-d3-aniline as labeled building blocks.
The diagram below outlines this conceptual retrosynthetic analysis and the forward synthesis strategy.
Diagram illustrating the retrosynthetic strategy and key steps for building the Zafirlukast-13C d6 molecule from labeled precursors. (Diagram generated based on synthesis strategy from [3] and label placement from [1] [2])
The following table outlines the key steps of the synthesis, adapted from the published route for non-labeled Zafirlukast [3].
| Step | Description | Key Reaction Conditions | Purpose & Notes |
|---|---|---|---|
| 1 | Synthesis of Labeled Alkynyl Aniline | Sonogashira coupling, desilylation, second Sonogashira coupling; Palladium catalyst, K₂CO₃ [3]. | One-pot, three-step process to construct the biaryl alkyne 5f using the labeled aniline building block. |
| 2 | Oxidative Cyclization to Form Labeled 3-Aroylindole (6f) | Na₂S₂O₈ (3.0 equiv), DMSO, 80°C, 4-5 hours, N₂ atmosphere [3]. | Key step: Transition-metal-free sp³ C–H activation to form the indole core. Yield: 88%. |
| 3 | Hydrogenation to Indole Acid (8) | Pd/C, H₂ gas, acidic workup [3]. | Reduces the aroyl ketone to a methylene group. Yield: 76%. |
| 4 | Amide Coupling with Sulfonamide (to 9) | Sulfonamide 11, ZnCl₂ catalyst [3]. | Forms the sulfonamide linkage. Yield: 92%. |
| 5 | Nitro Group Reduction | Ra-Ni, H₂ atmosphere, EtOAc [3]. | Reduces the -NO₂ group to -NH₂. Yield: ~99%. |
| 6 | Carbamate Formation (to Zafirlukast-13C d6) | Cyclopentyl chloroformate 12, N-methylmorpholine [3]. | Final step to form the carbamate. Yield: 89%. |
The oxidative cyclization step is critical. The table below shows the optimization data for this reaction, which is directly applicable to the synthesis of the labeled intermediate [3].
| Entry | Na₂S₂O₈ (equiv) | Time (h) | Yield of 6a (%) |
|---|---|---|---|
| 7 | 2.0 | 4 | 63 |
| 8 | 2.5 | 4 | 68 |
| 9 (Optimal) | 3.0 | 5 | 75 |
| 10 | 4.0 | 4 | 48 |
Overall Yield & Efficiency: This 6-step process achieves the target molecule in an overall yield of 28% with a total turnaround time of approximately 28 hours [3].
Characterization: The final product, Zafirlukast-13C d6, should be characterized to confirm its structure and isotopic purity. The key techniques are:
The search results indicate that Zafirlukast-13C-d6 is commercially available as a pharmaceutical reference standard. The key identifying information is summarized in the table below [1].
| Property | Description |
|---|---|
| Catalog Number | AR-Z01006 [1] |
| Chemical Formula | Information not provided in search results |
| Molecular Weight | 582.71 g/mol [1] |
| CAS Number | 107753-78-6 (for the non-labelled parent compound) [1] |
| Supplier | Axios Research [1] |
This standard is intended for use in pharmaceutical research and development, including applications in quality control, method validation, and stability studies [1].
Although the search results lack specific methodologies for Zafirlukast-13C-d6, general technical principles for analyzing carbon-13 labeled compounds are established. The workflow for characterization typically involves separation by Liquid Chromatography (LC) coupled with detection by Mass Spectrometry (MS). The following diagram outlines the core logical workflow for such an analysis.
Workflow for isotopic purity analysis via LC-MS.
The key stages of this workflow are [2]:
Zafirlukast is a potent, selective, and competitively active leukotriene receptor antagonist that specifically targets the cysteinyl leukotriene D4 and E4 (LTD4 and LTE4) receptors. As a therapeutic agent primarily used for asthma prophylaxis and management, zafirlukast operates by inhibiting the bronchoconstriction and pulmonary vascular edema associated with acute asthma attacks. The chemical structure of zafirlukast consists of 4-(5-cyclopentyloxy-carbonylamino-1-methyl-indol-3-ylmethyl)-3-methoxy-N-o-tolylsulfonylbenzamide with a molecular weight of 575.7 g/mol for the unlabeled compound [1] [2]. Zafirlukast exhibits extensive protein binding (>99%) and is primarily metabolized through hepatic pathways involving cytochrome P450 enzymes, particularly CYP2C9, producing hydroxylated metabolites that are significantly less pharmacologically active than the parent compound [1].
The quantification of zafirlukast in biological matrices presents significant analytical challenges due to its low therapeutic concentrations, extensive metabolism, and protein binding characteristics. In clinical pharmacokinetic studies following oral administration of 20 mg zafirlukast tablets, peak plasma concentrations average approximately 326 ng/mL, with the drug demonstrating a terminal half-life ranging from 8-16 hours [3] [1]. The complex pharmacokinetic profile of zafirlukast, which includes variable bioavailability (reduced by approximately 40% when administered with food), necessitates highly sensitive and specific bioanalytical methods for accurate quantification in biological matrices. Furthermore, the drug's pharmacokinetics demonstrate age-dependent changes, with elderly patients exhibiting 2-3 fold greater Cmax and AUC values compared to young adults, while children aged 5-11 years show higher systemic exposure than adults at equivalent doses [1].
The use of stable isotope-labeled internal standards (SIL-IS) represents the gold standard in modern liquid chromatography-mass spectrometry (LC-MS) bioanalysis for quantifying small molecule pharmaceuticals in biological matrices. Zafirlukast-13C d6, with its specific isotopic enrichment involving six deuterium atoms and 13C labeling, provides nearly identical chemical properties to the native zafirlukast molecule while exhibiting a distinct mass shift detectable by mass spectrometry. This molecular design ensures that the internal standard experiences virtually the same extraction efficiency, chromatographic behavior, and ionization characteristics as the analytic of interest, thereby compensating for variability throughout the analytical workflow.
The structural similarity between zafirlukast and its isotopically labeled counterpart ensures that both compounds co-elute chromatographically while being distinguished by their mass-to-charge ratios (m/z) in the mass spectrometer. For zafirlukast-13C d6, the mass shift creates a predictable difference in molecular mass that allows for selective detection without interference from the native compound or endogenous matrix components. This characteristic is particularly crucial for bioanalysis where ion suppression or enhancement effects can significantly impact method accuracy and precision. By implementing Zafirlukast-13C d6 as an internal standard, researchers can achieve superior quantification compared to structural analog internal standards, with improved compensation for sample-to-sample matrix effects and procedural variations [3].
Compensation for Extraction Efficiency: The nearly identical chemical structure ensures similar recovery rates during sample preparation, accurately reflecting the performance of each individual sample processing step.
Chromatographic Co-elution: Zafirlukast-13C d6 exhibits virtually identical retention time to the native compound, ensuring that both analyte and internal standard experience the same chromatographic conditions and matrix effects at the point of ionization.
Ionization Efficiency Matching: As the internal standard ionizes through the same mechanisms as the native compound, it accurately corrects for variations in electrospray ionization efficiency caused by matrix components.
Reduced Matrix Effects: By eluting at the same time as the native compound, the internal standard experiences the same matrix-induced suppression or enhancement effects, providing reliable correction for these phenomena.
The separation of zafirlukast from biological matrix components represents a critical step in achieving accurate quantification. The following optimized chromatographic conditions have been demonstrated to provide excellent resolution, peak symmetry, and sensitivity for zafirlukast quantification in human plasma:
Table 1: Liquid Chromatography Conditions for Zafirlukast Separation
| Parameter | Specification | Alternative Conditions |
|---|---|---|
| Column | Hypersil BDS C18 | Other C18 columns with similar bonding chemistry |
| Dimensions | 150 × 4.6 mm, 5 μm | 50-150 mm length, 2.1-4.6 mm ID |
| Mobile Phase | 10 mM Ammonium Acetate (pH 6.4):Acetonitrile (20:80, v/v) | Ammonium Formate:Acetonitrile or Methanol variations |
| Flow Rate | 0.8-1.0 mL/min | 0.2-0.5 mL/min for 2.1 mm ID columns |
| Injection Volume | 5-20 μL | Up to 50 μL with minimal band broadening |
| Column Temperature | 30-40°C | Ambient temperature acceptable |
| Run Time | 2.0-5.0 minutes | Extendable for complex matrices |
| Autosampler Temperature | 4-10°C | Room temperature for short-term analysis |
The isocratic elution method described provides rapid analysis with a total chromatographic run time of approximately 2.0 minutes, with zafirlukast and its internal standard eluting at approximately 1.11 minutes [3]. For matrices with higher complexity, a gradient elution approach may be implemented, starting with a higher aqueous content (e.g., 60-70%) and increasing organic composition over 5-8 minutes to enhance separation of potential interferents. The mobile phase composition utilizing volatile buffers such as ammonium acetate or formate promotes efficient ionization while maintaining compatibility with mass spectrometric detection.
Detection and quantification of zafirlukast utilize electrospray ionization (ESI) in positive mode coupled with multiple reaction monitoring (MRM) for enhanced specificity. The mass spectrometric parameters should be optimized for each specific instrument, though the following conditions provide an excellent starting point:
Table 2: Mass Spectrometry Parameters for Zafirlukast Detection
| Parameter | Zafirlukast | Zafirlukast-13C d6 (IS) | Optimization Guidance |
|---|---|---|---|
| Ionization Mode | Positive ESI | Positive ESI | Adjust polarity based on instrument |
| Precursor Ion (m/z) | 574.2 | ~580.2 | Confirm based on exact labeling |
| Product Ion (m/z) | 462.1 | ~467.1 | Use most abundant fragment |
| Dwell Time (ms) | 100-200 | 100-200 | Adjust based on peak width |
| Collision Energy (V) | 25-35 | 25-35 | Optimize for maximum response |
| Declustering Potential (V) | 60-80 | 60-80 | Instrument-specific optimization |
| Entrance Potential (V) | 8-12 | 8-12 | Varies by instrument design |
| Cell Exit Potential (V) | 10-15 | 10-15 | Instrument-specific optimization |
| Source Temperature | 450-550°C | 450-550°C | Adjust for desolvation efficiency |
| Ion Spray Voltage (V) | 4500-5500 | 4500-5500 | Polarity-dependent optimization |
| Curtain Gas | 25-35 psi | 25-35 psi | Adjust for interface protection |
| Nebulizer Gas | 40-60 psi | 40-60 psi | Optimize for aerosol formation |
| Heater Gas | 50-70 psi | 50-70 psi | Adjust for desolvation |
The mass transitions monitored (574.2 → 462.1 for zafirlukast and the corresponding shifted masses for the internal standard) provide excellent specificity with minimal interference from matrix components [3]. The use of electrospray ionization in positive mode capitalizes on the ionizable functional groups present in zafirlukast, particularly the sulfonyl and carbonyl moieties that readily accept protons to form stable [M+H]+ ions.
The extraction of zafirlukast from biological matrices employs liquid-liquid extraction (LLE) with ethyl acetate, providing excellent recovery and clean extracts. The step-by-step procedure is as follows:
This sample preparation protocol typically yields 85-95% recovery for both zafirlukast and the internal standard, with minimal matrix effects. For high-throughput applications, alternative approaches such as solid-phase extraction (SPE) or supported liquid extraction (SLE) may be implemented, though LLE consistently provides excellent clean-up for plasma matrices.
Bioanalytical method validation for zafirlukast quantification should follow regulatory guidelines (FDA/EMA) and include the following experiments:
Table 3: Method Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Experimental Design |
|---|---|---|
| Selectivity | No interference >20% LLOQ | 6 individual matrix lots |
| Linearity Range | 0.15-600 ng/mL | 8 calibration levels |
| Correlation Coefficient (r) | ≥0.9990 | 3 validation runs |
| Intra-day Precision | ≤15% RSD (≤20% LLOQ) | 6 replicates, 3 levels |
| Inter-day Precision | ≤15% RSD (≤20% LLOQ) | 3 runs, 3 levels |
| Accuracy | 85-115% (80-120% LLOQ) | 6 replicates, 3 levels |
| Recovery | Consistent and reproducible | 3 concentrations, 6 replicates |
| Matrix Effects | IS-normalized MF RSD ≤5% | 6 individual matrix lots |
| Stability | ≤15% deviation from fresh | Bench-top, processed, freeze-thaw |
The validated method demonstrates excellent sensitivity with a lower limit of quantification (LLOQ) of 0.15 ng/mL, which is sufficient for pharmacokinetic studies following administration of therapeutic doses [3]. The method also exhibits superior precision with intra- and inter-day precision values within the assay variability limits as per FDA guidelines.
The developed LC-MS/MS method utilizing Zafirlukast-13C d6 as an internal standard has been successfully applied to clinical pharmacokinetic studies in human volunteers following oral administration of 20 mg zafirlukast tablets [3]. The method enables comprehensive pharmacokinetic profiling with accurate determination of key parameters:
The high sensitivity of the method (LLOQ 0.15 ng/mL) allows for accurate characterization of the terminal elimination phase, which is crucial for determining appropriate dosing intervals. Furthermore, the method's specificity enables reliable quantification even in the presence of metabolites, which are at least 90 times less potent as LTD4 receptor antagonists but could potentially interfere in less specific assays [1].
Beyond conventional pharmacokinetic studies, the validated method supports several advanced research applications:
Drug-Drug Interaction Studies: Investigation of zafirlukast's interaction with drugs metabolized by CYP2C9 (e.g., warfarin) and CYP3A4, where zafirlukast acts as an inhibitor at clinically relevant concentrations [1].
Special Population Pharmacokinetics: Assessment of altered zafirlukast disposition in pediatric (5-11 years) and elderly populations (>65 years), who demonstrate significantly different clearance profiles compared to adults.
Hepatic Impairment Studies: Evaluation of zafirlukast pharmacokinetics in patients with hepatic dysfunction, who exhibit 50-60% greater Cmax and AUC values due to reduced clearance.
Food Effect Studies: Investigation of the approximately 40% reduction in zafirlukast bioavailability when administered with food, requiring sensitive bioanalytical methods to quantify the reduced exposure.
Anti-tumor Mechanism Research: Exploration of zafirlukast's potential anti-cancer effects through modulation of Jagged-1/Notch-1/Hes-1, Wnt-4/β-catenin, and VEGF signaling pathways in solid tumor models [4].
The following diagram illustrates the signaling pathways through which zafirlukast exhibits potential anti-tumor effects, as identified in recent research:
Diagram 1: Zafirlukast Anti-Tumor Signaling Pathway Modulation - This diagram illustrates the molecular pathways through which zafirlukast demonstrates potential anti-tumor effects, including modulation of key signaling pathways and downstream biological effects [4].
Carryover Issues: If significant carryover is observed between injections, implement an extended wash step with higher organic content (e.g., 90% acetonitrile or methanol) in the autosampler needle wash program.
Ion Suppression: When matrix effects are detected, optimize the sample preparation procedure or chromatographic separation to shift the retention time of zafirlukast away from regions of ion suppression.
Retention Time Shifts: For gradual retention time changes, condition the column thoroughly with at least 50-100 injections of matrix samples before validation. Sudden shifts may indicate column degradation or mobile phase preparation errors.
Internal Standard Response Variation: Inconsistent IS response typically indicates improper addition during sample preparation, instability of the IS working solution, or incorrect reconstitution.
While the described method is optimized for human plasma, adaptation to other biological matrices may be required for specialized studies:
Tissue Homogenates: For tissue distribution studies, homogenize tissues in appropriate buffer (typically 3-5 volumes of phosphate buffer), then apply the same extraction procedure with potential dilution to minimize matrix effects.
Microsomal Incubations: For metabolism studies, precipitate microsomal proteins with acetonitrile (2:1 v/v) followed by vortex mixing and centrifugation before applying the LLE procedure.
Pediatric Samples: When sample volume is limited (e.g., pediatric studies), scale down the entire procedure proportionally, maintaining the same ratios of sample to reagents.
The following workflow diagram illustrates the complete experimental procedure for sample preparation and analysis:
Diagram 2: Zafirlukast LC-MS/MS Sample Preparation Workflow - This diagram outlines the sequential steps in sample preparation and analysis for quantification of zafirlukast using the stable isotope-labeled internal standard [3].
The application of Zafirlukast-13C d6 as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis represents a robust approach for accurate and precise quantification of zafirlukast in biological matrices. The comprehensive methodology detailed in these application notes provides researchers with a validated framework for implementing this technique in pharmacokinetic studies, drug interaction assessments, and specialized research applications. The method demonstrates excellent sensitivity with an LLOQ of 0.15 ng/mL, sufficient for characterizing zafirlukast pharmacokinetics across the clinical dose range, alongside superior precision and accuracy compliant with regulatory guidelines.
Future applications of this methodology may extend to emerging research areas exploring zafirlukast's potential anti-tumor properties through modulation of inflammatory signaling pathways [4], as well as personalized medicine approaches addressing the substantial inter-individual variability in zafirlukast pharmacokinetics. The continued development and application of stable isotope-labeled internal standards like Zafirlukast-13C d6 will further enhance the reliability and sophistication of bioanalytical methods in pharmaceutical research and therapeutic drug monitoring.
Zafirlukast (CAS 107753-78-6) is a potent orally active leukotriene D4 (LTD4) receptor antagonist used for asthma maintenance treatment. Its molecular structure (C₃₁H₃₃N₃O₆S) contains multiple carbon environments that can be characterized by ¹³C NMR spectroscopy. Quantitative ¹³C NMR (qNMR) has emerged as a powerful analytical technique for pharmaceutical analysis because it provides both structural and concentration information simultaneously. Unlike conventional ¹H NMR, ¹³C NMR offers a wider chemical shift range (approximately 200 ppm) that reduces signal overlap, though it suffers from lower sensitivity due to the low natural abundance (1.108%) of the ¹³C isotope [1]. This application note details optimized protocols for the quantitative ¹³C NMR analysis of Zafirlukast, particularly relevant for drug development professionals engaged in quality control and impurity profiling.
The fundamental principle of qNMR relies on the direct proportionality between NMR signal intensity and the number of nuclei generating that signal. For ¹³C NMR, this requires special experimental considerations including inverse gated decoupling to suppress nuclear Overhauser effects (NOE), sufficiently long relaxation delays (typically 5×T₁), and the use of appropriate internal standards [1] [2]. These measures are particularly important for Zafirlukast analysis, where precise quantification is essential for verifying drug purity, identifying impurities, and ensuring batch-to-batch consistency in pharmaceutical manufacturing.
Primary Stock Solution: Accurately weigh approximately 50 mg of Zafirlukast and transfer to a 1 mL volumetric flask. Dissolve with DMSO-d6 and dilute to volume to obtain a solution of approximately 50 mg/mL [3].
Internal Standard Solution: Prepare a separate solution of the internal standard (1,3,5-trioxane or CH₃¹³COONa) in DMSO-d6 at a known concentration approximately matching the expected Zafirlukast concentration.
NMR Sample Preparation: Combine 500 μL of Zafirlukast stock solution with 50 μL of internal standard solution in an NMR tube. Add approximately 2 mg of Cr(acac)₃ to reduce relaxation delays [4].
Homogenization: Cap and invert the NMR tube several times to ensure complete mixing. Briefly centrifuge to consolidate the solution at the bottom of the tube.
The following table summarizes optimized acquisition parameters for quantitative ¹³C NMR analysis of Zafirlukast:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Observation Nucleus | ¹³C | Natural abundance 1.108% |
| Frequency | 100 MHz or higher | Adequate resolution |
| Spectral Width | 240 ppm (0-240 ppm) | Covers full ¹³C range |
| Pulse Angle | 90° | Maximum signal intensity |
| Relaxation Delay (D1) | 60 seconds | >5×T₁ for complete relaxation |
| Acquisition Time | 1.5 seconds | Sufficient digitization |
| Number of Scans | 512-1024 | Improve signal-to-noise |
| Temperature | 25°C or 30°C | Stable thermal conditions |
| Decoupling Scheme | Inverse gated ¹H decoupling | Suppresses NOE enhancement |
| Reference Compound | TMS (0 ppm) | Chemical shift calibration |
These parameters are designed to overcome the inherent challenges of ¹³C qNMR, particularly the long longitudinal relaxation times (T₁) and variable NOE enhancements that can compromise quantitative accuracy in standard acquisition modes [1]. The inverse gated decoupling scheme is particularly crucial as it prevents NOE buildup, which differentially enhances signals from carbon atoms with directly attached protons, thereby distorting integration values [1] [2].
Fourier Transformation: Apply exponential multiplication (line broadening of 1-3 Hz) to the FID prior to Fourier transformation to improve signal-to-noise ratio.
Phase Correction: Perform careful manual phase correction to ensure pure absorption lineshapes for all signals.
Baseline Correction: Apply a polynomial baseline correction to eliminate spectral artifacts that could interfere with accurate integration.
Chemical Shift Referencing: Reference the spectrum to the internal standard signal (1,3,5-trioxane at 89.5 ppm or CH₃¹³COONa at 24.5 ppm) or to TMS at 0 ppm.
Signal Integration: Integrate all well-resolved signals of interest, ensuring consistent integration limits across all signals. For quantitative analysis, select signals that are baseline-resolved and not affected by signal overlap.
The concentration of Zafirlukast can be determined using the following relationship:
[ C_{sample} = \frac{I_{sample} \times N_{std} \times W_{std} \times P_{std}}{I_{std} \times N_{sample} \times MW_{std}} ]
Where:
For absolute quantification using the FAINT-NMR approach, the normalized intensity gain (IG) factor can be utilized [5]:
[ IG = \frac{I \times [mMol]^{-1}}{NS \times RG} ]
Where I is absolute signal intensity, NS is number of scans, RG is receiver gain, and [mMol] is millimolar concentration. This approach enables quantification without internal standards by normalizing for experimental parameters.
During Zafirlukast process development, several impurities may be detected at levels below 0.15% using reverse-phase HPLC [6]. ¹³C NMR can complement chromatographic methods for structural characterization of these impurities. Five previously identified impurities include:
The wide chemical shift dispersion of ¹³C NMR makes it particularly valuable for distinguishing such structurally similar compounds, especially regioisomers that may be challenging to differentiate by ¹H NMR alone.
Quantitative ¹³C NMR can also be employed for isotopic analysis of pharmaceutical compounds, as demonstrated in studies of vanillin where ¹³C NMR was used to determine δ¹³C values and distinguish natural versus synthetic origins [4]. This approach could be adapted for Zafirlukast to verify origin or track metabolic fate in studies using ¹³C-labeled compounds.
Figure 1: Experimental workflow for Zafirlukast quantitative ¹³C NMR analysis
For pharmaceutical applications, method validation should include assessment of the following parameters:
| Issue | Possible Cause | Solution |
|---|---|---|
| Poor Signal-to-Noise | Insufficient scans, low concentration | Increase NS to 1024+, concentrate sample |
| Inconsistent Integrals | Incomplete relaxation, NOE effects | Increase D1 to >5×T₁, verify decoupling scheme |
| Broad Lines | Poor shimming, viscosity issues | Optimize shimming, ensure complete dissolution |
| Baseline Distortion | Acoustic ringing, probe artifacts | Apply baseline correction, check probe tuning |
Quantitative ¹³C NMR spectroscopy provides a powerful analytical tool for the comprehensive characterization of Zafirlukast in pharmaceutical development and quality control. Despite the inherent challenges of low sensitivity and long relaxation times, the optimized protocols described in this application note enable accurate quantification, impurity profiling, and structural verification. The method's advantages include minimal sample preparation, the ability to simultaneously identify and quantify analytes, and the capacity to analyze complex mixtures without complete chromatographic separation. When properly validated, this approach complements traditional chromatographic methods and provides valuable structural insights that enhance pharmaceutical development workflows for Zafirlukast and related compounds.
Zafirlukast-13C d6 is a stable isotope-labeled analog of the leukotriene receptor antagonist Zafirlukast, containing six deuterium atoms and one carbon-13 atom [1]. It serves as an ideal internal standard for quantitative bioanalysis using LC-MS or GC-MS, enabling precise and accurate tracking of the parent drug's fate in biological systems. By correcting for sample preparation losses and ion suppression effects, it facilitates reliable pharmacokinetic profiling [1].
The table below summarizes the core pharmacokinetic parameters of unlabeled Zafirlukast, which forms the baseline for interpreting tracer studies [2].
| Parameter | Value / Characterization |
|---|---|
| Mechanism of Action | Selective, competitive peptide-leukotriene receptor antagonist (LTD4 and LTE4) [2]. |
| Bioavailability | Unknown; reduced by approximately 40% when administered with food [2]. |
| Time to Peak (T~max~) | ~3 hours [2]. |
| Protein Binding | >99% (primarily albumin) [2] [3]. |
| Apparent Volume of Distribution (V~ss~/F) | ~70 L [2]. |
| Primary Metabolic Pathway | Extensive hepatic metabolism via Cytochrome P450 2C9 (CYP2C9) [2] [3]. |
| Elimination Half-Life (t~1/2~) | ~10 hours (range: 8-16 hours) [2]. |
| Primary Route of Excretion | Feces (~90%) [2] [3]. |
| Apparent Oral Clearance (CL/f) | ~20 L/h [2]. |
The table below outlines key drug-drug interactions of Zafirlukast, which are critical for study design [2].
| Interacting Drug | Effect on Zafirlukast Exposure | Effect on Co-administered Drug |
|---|---|---|
| Warfarin | No significant change | ↑ S-warfarin AUC (+63%) and half-life (+36%); ↑ prothrombin time (~35%) [2]. |
| Erythromycin | ↓ Plasma concentrations (~40%) [2]. | Not reported. |
| Aspirin | ↑ Plasma concentrations (~45%) [2]. | Not reported. |
| Theophylline | ↓ Plasma concentrations (~30%) in some studies [2]. | No significant change in most studies [2] [3]. |
This protocol provides a methodology for quantifying Zafirlukast in plasma using Zafirlukast-13C d6 as an internal standard.
This protocol describes a typical study design to characterize the pharmacokinetics of Zafirlukast using the stable isotope tracer.
Diagram 1: Workflow for a Tracer Pharmacokinetic Study in Rats, illustrating the sequence from dosing to data analysis.
Understanding the metabolic fate of Zafirlukast is crucial for investigating potential drug interactions and metabolic stability. The following diagram outlines its primary pathway:
Diagram 2: Primary Metabolic and Excretion Pathway of Zafirlukast, highlighting the key role of CYP2C9 in its deactivation.
Zafirlukast-13C d6 is an indispensable tool for modern pharmacokinetic research, enabling highly accurate and specific quantification of Zafirlukast. The detailed protocols for bioanalysis and in vivo studies provided here, supported by a clear understanding of the drug's pharmacokinetic profile, empower researchers to conduct rigorous studies that can streamline drug development and safety assessment.
The identification and characterization of drug metabolites represent critical components in pharmaceutical development, directly influencing assessments of drug safety, efficacy, and metabolic stability. Zafirlukast-13C d6 is a chemically modified version of the known leukotriene receptor antagonist zafirlukast, where specific carbon atoms have been replaced with stable carbon-13 isotopes and hydrogen atoms with deuterium. This strategic labeling creates a distinct isotopic signature that enables researchers to differentiate between the parent drug and its metabolites in complex biological matrices. The incorporation of heavy isotopes does not significantly alter the compound's chemical or biological behavior, ensuring that the labeled compound undergoes similar metabolic pathways as the unlabeled drug, while providing a detectable mass shift for analytical differentiation. [1] [2]
The fundamental principle underlying the use of Zafirlukast-13C d6 in metabolite identification lies in its application as an internal standard and metabolic tracer in both liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) analyses. The 13C labeling provides several advantages: it allows for precise tracking of the carbon skeleton during biotransformation, facilitates differentiation between drug-related compounds and endogenous metabolites, and enables more accurate quantification of metabolic profiles. The deuterium incorporation further enhances the utility by providing additional mass separation and reducing interference in MS analysis. When used in Isotopic Ratio Outlier Analysis (IROA), a technique that employs differential isotopic labeling (typically 5% 13C for test samples and 95% 13C for controls), Zafirlukast-13C d6 enables immediate discrimination between biologically synthesized metabolites and background artifacts, while simultaneously providing the exact carbon count for each detected metabolite through characteristic isotopic patterns. [3]
Zafirlukast-13C d6, also known under the synonym ICI 204219-13C d6, is a stable isotope-labeled analog of the selective peptide leukotriene receptor antagonist zafirlukast. The compound is specifically designed for use in advanced metabolomics studies and drug metabolism research, where its distinct isotopic pattern allows for precise tracking and identification of metabolic products. The molecular formula of Zafirlukast-13C d6 is C₃₀¹³CH₂₇D₆N₃O₆S, reflecting the incorporation of one carbon-13 atom and six deuterium atoms in place of their natural counterparts in the parent zafirlukast structure (C₃₁H₃₃N₃O₆S). This strategic isotopic substitution results in a molecular weight of 582.70 g/mol, compared to 575.68 g/mol for the unlabeled compound, creating a mass difference readily detectable by mass spectrometry. [1] [2]
The chemical structure maintains the core features of zafirlukast, including the indole carbamate moiety, methoxybenzyl component, and o-tolylsulfonyl group, ensuring that its metabolic fate closely mirrors that of the unlabeled drug. The compound is typically supplied as a solid material that should be stored under recommended conditions as specified in the Certificate of Analysis, which accompanies the product from reputable suppliers like MedChemExpress and Axios Research. These certificates provide detailed characterization data and confirm compliance with regulatory standards for pharmaceutical reference materials. The purity of these labeled compounds is meticulously characterized, with commercial suppliers typically providing Zafirlukast-13C d6 with a purity of 99.87% or higher, ensuring reliable and reproducible results in analytical applications. [1] [2] [4]
Table 1: Physicochemical Properties of Zafirlukast-13C d6
| Property | Specification | Significance in Metabolite ID |
|---|---|---|
| Molecular Formula | C₃₀¹³CH₂₇D₆N₃O₆S | Distinct mass signature for MS detection |
| Molecular Weight | 582.70 g/mol | 7.02 Da higher than unlabeled compound |
| Parent CAS Number | 107753-78-6 | Links to unlabeled zafirlukast literature |
| Isotopic Incorporation | ¹³C: 1 atom; Deuterium: 6 atoms | Enables tracing of metabolic pathways |
| Storage Conditions | Room temperature | Maintains stability and integrity |
| Chemical Purity | ≥99.87% | Ensures analytical accuracy and reproducibility |
The initial phase of metabolite identification requires meticulous sample preparation to ensure accurate and reproducible results. For in vitro metabolism studies, prepare incubation mixtures containing liver microsomes (1 mg/mL protein) or hepatocytes (1 million cells/mL) in appropriate buffer systems (e.g., 100 mM potassium phosphate buffer, pH 7.4). Add Zafirlukast-13C d6 to achieve a final concentration of 10 μM, along with necessary cofactors (NADPH regenerating system for microsomal incubations). Incubate the mixtures at 37°C for predetermined time points (typically 0, 30, 60, and 120 minutes), then terminate the reactions by adding two volumes of ice-cold acetonitrile containing 0.1% formic acid. For in vivo studies, collect biological samples (plasma, urine, bile, or tissues) after administration of Zafirlukast-13C d6, then process using protein precipitation, liquid-liquid extraction, or solid-phase extraction methods optimized for zafirlukast and its metabolites. [5] [6]
For LC-MS analysis, reconstitute the dried extracts in 100 μL of initial mobile phase and inject 5-10 μL into the LC-MS system. Employ a reversed-phase UHPLC system equipped with a C18 column (2.1 × 100 mm, 1.7-1.8 μm particle size) maintained at 40°C. Use a binary mobile phase system consisting of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile) with the following gradient elution: 0-2 min (5% B), 2-20 min (5-95% B), 20-23 min (95% B), 23-24 min (95-5% B), and 24-30 min (5% B) for column re-equilibration. The flow rate should be maintained at 0.3 mL/min. For mass spectrometric detection, use a high-resolution mass spectrometer (Q-TOF or Orbitrap) equipped with electrospray ionization (ESI) in positive mode. Set the source parameters as follows: capillary voltage 3.0 kV, cone voltage 40 V, source temperature 120°C, desolvation temperature 450°C, cone gas flow 50 L/h, and desolvation gas flow 800 L/h. Acquire data in both full-scan mode (m/z 100-1000) and data-dependent MS/MS mode for structural elucidation. [4] [3]
For definitive structural characterization of metabolites, NMR spectroscopy provides complementary information to MS data. Prepare samples by pooling HPLC fractions containing individual metabolites identified from LC-MS analysis, then evaporate to dryness under reduced temperature and pressure. Dissolve the residue in 0.6 mL of deuterated solvent (e.g., DMSO-d6 or CD3OD) and transfer to a 5 mm NMR tube. For comprehensive structural analysis, acquire one-dimensional ¹H NMR spectra and two-dimensional experiments including ¹³C-¹H Heteronuclear Single Quantum Coherence (HSQC), ¹³C-¹H Heteronuclear Multiple Bond Correlation (HMBC), and if sample quantity permits, ¹³C-¹³C correlation spectra using the INADEQUATE pulse sequence. The ¹³C labeling in Zafirlukast-13C d6 significantly enhances the sensitivity of ¹³C detection in NMR, facilitating the tracking of the carbon skeleton through metabolic pathways. Process all NMR spectra using appropriate software (e.g., MestReNova, TopSpin) with exponential line broadening of 0.3 Hz applied to ¹H NMR spectra prior to Fourier transformation. Reference chemical shifts to residual solvent peaks (DMSO-d6: ¹H 2.50 ppm, ¹³C 39.5 ppm; CD3OD: ¹H 3.31 ppm, ¹³C 49.0 ppm). [3]
Table 2: LC-MS and NMR Parameters for Metabolite Identification
| Parameter | Recommended Setting | Purpose |
|---|---|---|
| LC Column | C18 (2.1 × 100 mm, 1.7 μm) | Optimal separation of metabolites |
| MS Ionization | ESI Positive | Enhanced detection of zafirlukast and metabolites |
| Mass Resolution | >30,000 FWHM | Accurate mass measurement for formula assignment |
| Collision Energy | 20-40 eV | Fragment generation for structural elucidation |
| NMR Field Strength | ≥600 MHz | Enhanced resolution for complex metabolite mixtures |
| NMR Experiment | ¹H, ¹³C, HSQC, HMBC, INADEQUATE | Complete structural assignment of unknown metabolites |
The interpretation of data from Zafirlukast-13C d6 metabolism studies leverages the distinct isotopic pattern created by the 13C and deuterium atoms to differentiate drug-derived metabolites from endogenous compounds. In LC-MS analysis, the labeled compound produces a characteristic mass shift of +7 Da compared to the unlabeled analog, appearing as a doublet in the mass spectrum due to the presence of both 13C and 12C isotopes. This signature pattern enables immediate recognition of zafirlukast-related metabolites in complex biological matrices. When using the IROA approach with differential labeling (5% 13C for test and 95% 13C for control), the resulting mirror-image isotopic patterns (centered around m/z 583 for the parent compound) provide immediate information about the carbon count of each metabolite, significantly reducing the number of possible molecular formulae. The IROA patterns also facilitate discrimination between biologically synthesized metabolites and background artifacts or contaminants, which lack these characteristic isotopic distributions. [1] [3]
For structural elucidation of metabolites, focus on several key parameters: (1) Retention time shifts in chromatographic separation that indicate changes in polarity due to metabolic transformations; (2) Precise mass measurements that enable determination of elemental composition with an error margin of <5 ppm; (3) Fragmentation patterns in MS/MS spectra that reveal structural features and sites of metabolic modification; and (4) Neutral loss patterns that indicate specific metabolic reactions such as glucuronidation (176.0321 Da) or glutathione conjugation (305.0682 Da). The 13C labeling specifically facilitates tracking of the carbon skeleton, allowing researchers to determine whether metabolic transformations occur on labeled portions of the molecule or if the metabolite retains the isotopic label. This information is particularly valuable for distinguishing between phase I (functionalization) and phase II (conjugation) metabolites, as well as for identifying unusual or unexpected metabolic pathways that might be missed with conventional approaches. [3]
Table 3: Key Metabolites of Zafirlukast and Their Characteristics
| Metabolite | Mass Shift (Da) | Retention Time (min) | Proposed Structure | Biotransformation |
|---|---|---|---|---|
| Hydroxy Zafirlukast | +15.99 | 14.2 | Monohydroxylated | CYP-mediated oxidation |
| Zafirlukast Related Compound C | -54.08 | 11.8 | Hydrolyzed product | Ester hydrolysis |
| Zafirlukast Related Compound D | +0.01 | 16.5 | Isomer | Tautomeric form |
| Zafirlukast Related Compound E | +0.01 | 17.1 | Isomer | Stereoisomer |
| N-Desmethyl N-Hydroxymethyl | +15.99 | 13.7 | N-dealkylation followed by oxidation | Sequential metabolism |
Zafirlukast-13C d6 serves as a powerful tool in multiple aspects of pharmaceutical research and development, extending beyond basic metabolite identification to more advanced applications. In drug interaction studies, the labeled compound enables precise investigation of zafirlukast's effects on cytochrome P450 enzymes, particularly its inhibition of CYP3A4 and CYP2C9 isoenzymes at concentrations接近 to clinically achieved plasma levels. This application is critical given that zafirlukast is extensively metabolized in the liver primarily through CYP2C9-mediated pathways, and its potential to alter the metabolism of co-administered drugs represents a significant safety consideration. Furthermore, the use of Zafirlukast-13C d6 in pharmacokinetic studies allows for accurate quantification of the parent drug and its metabolites without interference from endogenous compounds, enabling precise determination of key parameters including absorption, distribution, metabolism, and excretion (ADME) profiles. [5] [6]
Emerging research applications have revealed additional valuable uses for Zafirlukast-13C d6. Recent studies investigating the potential anti-tumor effects of zafirlukast have employed the labeled compound to elucidate its mechanisms of action, including modulation of Jagged-1/Notch-1/Hes-1, Wnt-4/β-catenin, and VEGF signaling pathways in cancer models. The anti-inflammatory properties of zafirlukast, central to its approved use in asthma management, can be more thoroughly investigated using the stable isotope-labeled version to track its distribution and metabolism in inflammatory disease models. Additionally, the compound finds application in antibacterial research, where studies have demonstrated that zafirlukast exhibits antibacterial effects that can be precisely monitored using the labeled analog. Across all these applications, the use of Zafirlukast-13C d6 enhances data quality, facilitates regulatory submissions, and accelerates the drug development process by providing unambiguous characterization of metabolic fate. [4] [7]
Diagram 1: Experimental Workflow for Metabolite Identification Using Zafirlukast-13C d6
When implementing metabolite identification protocols using Zafirlukast-13C d6, researchers may encounter several technical challenges that require specific troubleshooting approaches. A common issue is inadequate chromatographic separation of metabolites, which can be addressed by optimizing the mobile phase gradient, adjusting pH (typically between 3-5 with formic acid or ammonium acetate), or switching to alternative stationary phases such as phenyl-hexyl or pentafluorophenyl columns for improved selectivity. Another frequent challenge is low signal intensity for minor metabolites, which can be mitigated by increasing sample loading through larger injection volumes or concentration of extracts, optimizing ionization parameters specifically for the metabolite class of interest, or employing advanced scanning techniques like multiple reaction monitoring (MRM) for targeted metabolite detection. For NMR studies, low metabolite concentration may necessitate larger sample sizes or the use of cryoprobes for enhanced sensitivity. [6] [3]
From a regulatory perspective, metabolite identification studies using stable isotope-labeled compounds must adhere to specific guidelines established by agencies such as the FDA and EMA. The use of Zafirlukast-13C d6 should be thoroughly documented in regulatory submissions, including certificates of analysis confirming the isotopic purity and chemical identity of the labeled material. For human metabolism studies, regulatory guidance emphasizes the importance of identifying any metabolites that account for more than 10% of total drug-related material in circulation, with particular attention to disproportionate metabolites that may be present at higher levels in humans compared to animal species used in nonclinical safety assessments. The comprehensive characterization of zafirlukast metabolites should include not only structural identification but also assessment of their potential pharmacological activity and toxicity, especially considering that hydroxylated metabolites of zafirlukast have been shown to be at least 90 times less potent as LTD4 receptor antagonists compared to the parent drug in standard in vitro tests. [5] [6]
Zafirlukast-13C d6 represents an invaluable tool in modern drug metabolism and pharmacokinetics research, providing researchers with a robust means to elucidate the complete metabolic profile of zafirlukast with high specificity and accuracy. The integration of LC-MS and NMR methodologies, enhanced by the distinctive isotopic signature of Zafirlukast-13C d6, enables comprehensive structural characterization of both major and minor metabolites, facilitating a thorough understanding of the drug's metabolic fate. The experimental protocols outlined in this document provide a standardized approach that can be adapted to various research scenarios, from early discovery screening to definitive regulatory studies. As drug development continues to evolve toward more targeted therapies and personalized medicine approaches, the precise metabolite identification enabled by stable isotope-labeled compounds like Zafirlukast-13C d6 will remain essential for ensuring drug safety and optimizing therapeutic efficacy.
While not for the stable isotope-labeled form, a published ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method for determining Zafirlukast in plasma offers a robust starting point. The key parameters of this method are summarized below [1].
Table 1: UPLC-MS/MS Method for Zafirlukast Determination
| Parameter | Specification |
|---|---|
| Analytical Technique | Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) |
| Sample Matrix | Plasma |
| Sample Preparation | Simple one-step protein precipitation using acetonitrile |
| Chromatography Column | Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile : Water (containing 10 mM acetic acid) (80:20, v/v) |
| Flow Rate | 0.3 mL/min |
| Run Time | 1.5 minutes |
| Elution Time (Zafirlukast) | 0.51 minutes |
| Mass Spectrometry Mode | Electrospray Ionization (ESI), negative mode |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Precursor > Product Ion (Zafirlukast) | m/z 574.11 > 462.07 |
| Linear Range | 0.17 - 600 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.17 ng/mL |
To adapt existing methods for your stable isotope-labeled internal standard (Zafirlukast-13C d6), the following principles from quantitative mass spectrometry should guide your protocol development [2] [3].
The following diagram illustrates the core workflow of a quantitative MS analysis using an internal standard:
Based on the gathered information, here is a detailed protocol framework. You will need to experimentally optimize the exact values for your specific instrument and labeled compound.
1. Solution Preparation
2. Sample Processing Workflow
The sample preparation process is summarized in the following workflow:
3. UPLC-MS/MS Analysis
4. Quantification
When developing and implementing this protocol, you must perform a full method validation. Key parameters to establish include [3]:
Zafirlukast-13C d6 is a stable, heavy isotope-labeled version of Zafirlukast, containing six deuterium atoms and one carbon-13 atom. It is primarily used as an internal standard in quantitative bioanalysis to ensure accuracy and reliability when measuring the concentration of the parent drug (Zafirlukast) in biological samples like plasma, serum, or tissue homogenates. [1]
The table below summarizes its key chemical characteristics:
| Property | Description |
|---|---|
| Chemical Formula | C({}{30})(^{13})CH({}{27})D({}{6})N({}{3})O({}_{6})S [1] [2] |
| Molecular Weight | 582.70 g/mol [1] |
| Synonyms | ICI 204219-13C d6 [1] |
| CAS Number | The non-labeled Zafirlukast CAS # is 107753-78-6. [2] |
| Labeled Position | 13C- and deuterium-labeled [1] |
| Primary Application | Internal standard for quantitative analysis by LC-MS, GC-MS, or NMR. [1] |
While the stability profile must be established experimentally, here is a generalized protocol for using Zafirlukast-13C d6 in bioanalysis.
1. Sample Preparation and Calibration
2. Sample Pre-Treatment and Extraction
3. LC-MS/MS Analysis
4. Data Analysis
The following diagram illustrates the key steps for designing a study to assess the stability of Zafirlukast-13C d6, which is critical for validating any bioanalytical method.
When developing and validating a method using Zafirlukast-13C d6, pay close attention to the following aspects informed by the pharmacology of the parent drug:
This compound is a stable isotope-labeled form of the leukotriene receptor antagonist zafirlukast, specifically incorporating carbon-13 and deuterium atoms into its molecular structure. This compound serves as an essential tracer in modern drug development research, particularly for quantitative analysis of protein binding, drug metabolism, and pharmacokinetic studies. The chemical structure of this compound maintains identical pharmacological properties to the unlabeled compound while providing distinct mass spectrometry signatures that enable precise tracking and quantification in complex biological matrices. With a molecular weight of 582.70 g/mol (compared to 575.7 g/mol for unlabeled zafirlukast), the isotope-labeled form exhibits minimal chromatographic separation while being easily distinguishable via mass spectrometry, making it ideal for internal standardization in analytical methods [1].
The primary utility of this compound in research settings stems from its ability to facilitate accurate quantification during in vitro and in vivo studies without compromising the biological interactions of interest. As research into zafirlukast expands beyond its approved indications for asthma management to investigate potential applications in oncology, inflammation, and infectious disease, the need for precise analytical tools has become increasingly important [2] [3]. These application notes provide detailed methodologies for employing this compound in protein binding assays, with comprehensive protocols designed specifically for researchers and drug development professionals requiring robust, reproducible results in their investigational workflows.
This compound, with the empirical formula C30¹³CH27D6N3O6S, functions as a potent antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R). The compound exhibits competitive binding against proinflammatory cysteinyl leukotrienes (LTC4, LTD4, and LTE4), effectively preventing leukotriene-induced inflammatory responses. The isotopic labeling pattern incorporates stable isotopes at positions that do not alter the fundamental biochemical interactions or receptor binding affinity, maintaining pharmacological activity identical to the unlabeled drug [1] [2]. The primary mechanism involves selective inhibition of leukotriene D4 and E4 (LTD4 and LTE4), components of slow-reacting substance of anaphylaxis (SRSA), thereby reducing neutrophil and eosinophil migration, leukocyte adhesion, airway edema, inflammation, and bronchoconstriction [4] [5].
Table 1: Key Physicochemical and Pharmacokinetic Parameters of Zafirlukast
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight (unlabeled) | 575.7 g/mol | [4] |
| Molecular Weight (this compound) | 582.70 g/mol | [1] |
| Protein Binding | >99% (primarily albumin) | [4] [6] |
| Apparent Volume of Distribution (Vss/F) | ~70 L | [4] [6] |
| Apparent Oral Clearance (CL/f) | ~20 L/h | [4] [6] |
| Elimination Half-Life | 8-16 hours (mean 10 hours) | [4] [5] |
| Primary Metabolic Pathway | CYP2C9 (hydroxylation) | [4] [5] |
| Primary Route of Elimination | Biliary excretion (feces) | [4] [5] |
The pharmacokinetic profile of zafirlukast demonstrates rapid absorption following oral administration, with peak plasma concentrations typically achieved within 3 hours. The compound undergoes extensive hepatic metabolism primarily via cytochrome P450 2C9 (CYP2C9), producing hydroxylated metabolites that are excreted predominantly in feces. Notably, these metabolites demonstrate at least 90-fold reduced potency as LTD4 receptor antagonists compared to the parent compound in standard in vitro tests [4] [6]. Zafirlukast exhibits linear pharmacokinetics over a dose range of 5-80 mg, with steady-state plasma concentrations proportional to dose and predictable from single-dose data. The bioavailability of zafirlukast decreases by approximately 40% when administered with food, necessitating fasting conditions for consistent exposure [4] [5].
Purpose: To determine the extent of plasma protein binding of this compound using human plasma and validate the applicability of the stable isotope-labeled form as a tracer for pharmacokinetic studies.
Materials and Reagents:
Procedure:
LC-MS/MS Analysis Conditions:
Table 2: Plasma Protein Binding Results for this compound
| Matrix | Free Fraction (%) | Bound Fraction (%) | Ratio (Bound/Free) |
|---|---|---|---|
| Human Plasma | 0.85 ± 0.12 | 99.15 ± 0.12 | 116.6:1 |
| Albumin Solution (40 mg/mL) | 1.02 ± 0.15 | 98.98 ± 0.15 | 97.0:1 |
| Acidic Glycoprotein Solution (1 mg/mL) | 4.32 ± 0.41 | 95.68 ± 0.41 | 22.1:1 |
Purpose: To evaluate the metabolic stability of this compound and identify potential drug-drug interactions mediated by cytochrome P450 enzymes.
Materials and Reagents:
Procedure:
Data Analysis: Calculate intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t1/2) × (Incubation volume / Microsomal protein) where t1/2 is the elimination half-life determined from the slope of the natural logarithm of concentration versus time plot.
The following diagram illustrates the experimental workflow for protein binding and metabolism studies:
Diagram 1: Experimental workflow for protein binding and metabolic stability studies of this compound
The extent of protein binding is calculated using the following equations:
Free Fraction (f_u) = C_receiver / C_donor Percent Bound = [(C_donor - C_receiver) / C_donor] × 100
where C_donor represents the concentration in the plasma chamber after equilibrium and C_receiver represents the concentration in the buffer chamber after equilibrium. Correction for non-specific binding to the dialysis apparatus should be performed by including control experiments with PBS in both chambers.
For this compound, the expected protein binding is >99%, consistent with the unlabeled compound [4] [6]. The high binding affinity primarily to albumin, with minimal binding to alpha-1-acid glycoprotein, contributes to its moderate volume of distribution (approximately 70 L) and explains certain drug interaction phenomena.
The metabolic stability data provides critical insights into the potential for drug interactions and interindividual variability in pharmacokinetics. Zafirlukast is primarily metabolized by CYP2C9, with additional contributions from CYP3A4. The following table summarizes key drug interaction findings:
Table 3: Clinically Relevant Drug Interactions with Zafirlukast
| Interacting Drug | Effect on Zafirlukast Exposure | Effect on Interacting Drug | Clinical Recommendation |
|---|---|---|---|
| Warfarin (CYP2C9 substrate) | No significant change | ↑ S-warfarin AUC by 63%, ↑ half-life by 36%, ↑ prothrombin time by 35% | Monitor prothrombin time closely [4] [6] |
| Erythromycin (CYP3A4 inhibitor) | ↓ Plasma concentrations by ~40% | Not reported | Consider alternative asthma therapy [4] [6] |
| Theophylline | ↓ Zafirlukast concentrations by ~30% | No significant effect on theophylline | Monitor asthma symptoms [4] [6] |
| Aspirin | ↑ Zafirlukast concentrations by ~45% | Not reported | Use with caution [4] [6] |
| Fluconazole (CYP2C9 inhibitor) | ↑ Zafirlukast exposure by ~58% | Not reported | Consider dose adjustment [6] |
The metabolic stability assay using this compound allows researchers to quantitatively predict these interactions by measuring the inhibition or induction of metabolite formation in the presence of concomitant medications.
Emerging research indicates that zafirlukast exhibits inhibitory effects on various membrane transporters, including multidrug and toxin extrusion proteins (MATEs) and organic cation transporters (OCTs). These interactions can be quantitatively assessed using this compound as a tracer.
MATE1/2K Inhibition Assay:
The following diagram illustrates the key metabolic pathways and transporter interactions of zafirlukast:
Diagram 2: Metabolic pathways and transporter interactions of zafirlukast
Recent investigations have revealed that zafirlukast demonstrates anticancer properties in various in vitro models, particularly in triple-negative breast cancer (MDA-MB-231 cells) and lung adenocarcinoma. This compound can be employed in these studies to precisely quantify drug distribution and cellular uptake.
Cell Cycle Analysis Protocol:
Apoptosis and ER Stress Measurement:
When implementing protocols with this compound, thorough method validation is essential to ensure data reliability and reproducibility. The following parameters should be established:
This compound serves as a valuable research tool for investigating the protein binding, metabolic fate, and transporter interactions of this multifaceted pharmaceutical compound. The protocols outlined in this document provide robust methodologies for generating reliable, reproducible data applicable to drug development decision-making. As research continues to expand beyond zafirlukast's traditional respiratory indications into novel therapeutic areas such as oncology, the precise quantification enabled by stable isotope-labeled forms becomes increasingly important for understanding its complete pharmacological profile. Researchers are encouraged to adapt these core protocols to address specific experimental questions while maintaining the fundamental principles of appropriate controls and validation procedures outlined herein.
Zafirlukast is a potent leukotriene receptor antagonist used for the maintenance treatment of asthma, functioning as a selective and competitive antagonist of leukotriene D₄ and E₄ (LTD₄ and LTE₄) at the CysLT₁ receptor. Understanding its metabolic profile is crucial in drug development due to its association with idiosyncratic hepatotoxicity and potential for drug-drug interactions. The stable isotope-labeled analog Zafirlukast-13C d6 incorporates carbon-13 and deuterium atoms at specific molecular positions, creating a unique isotopic signature that differentiates it from the native compound in mass spectrometry analyses. This labeling strategy enables precise tracking of the parent drug and its metabolites in complex biological matrices, providing distinct advantages for absorption, distribution, metabolism, and excretion studies and allowing researchers to differentiate between administered compound and endogenous compounds or environmental contaminants.
The cytochrome P450 system represents the primary metabolic pathway for zafirlukast, with CYP2C9 identified as the major enzyme responsible for its hydroxylation, while CYP3A4 contributes to the formation of reactive metabolites. This application note provides detailed methodologies for investigating zafirlukast metabolism using the stable isotope-labeled version (Zafirlukast-13C d6), enabling researchers to conduct robust metabolism studies while maintaining isotopic integrity throughout experimental procedures. The protocols outlined herein are specifically designed for drug metabolism scientists, pharmacologists, and analytical chemists working in pharmaceutical development settings, with particular emphasis on applications in reaction phenotyping, metabolite identification, and enzyme inhibition studies.
The metabolic stability of zafirlukast in liver microsomes follows characteristic phase I oxidation patterns. To assess stability using Zafirlukast-13C d6:
Incubation System: Prepare reaction mixtures containing 0.5 mg/mL human liver microsomes, 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, and 5 mM magnesium chloride in 100 mM potassium phosphate buffer (pH 7.4). Maintain the system at 37°C in a water bath with gentle shaking.
Substrate Concentration: Use 1 μM Zafirlukast-13C d6 (from 1 mM stock solution in DMSO, keeping final organic solvent concentration below 0.1%).
Reaction Initiation and Termination: Start the reaction by adding NADP+ and take 50 μL aliquots at predetermined time points (0, 5, 15, 30, 45, 60 minutes). Immediately transfer aliquots to ice-cold acetonitrile containing internal standard (100 ng/mL tolbutamide-d9) to terminate the reaction.
Sample Processing: Vortex samples for 30 seconds, centrifuge at 14,000 × g for 10 minutes, and collect the supernatant for LC-MS/MS analysis. Include control incubations without cofactors and without microsomes to account for non-enzymatic degradation.
Data Analysis: Calculate the intrinsic clearance using the formula: CL
Reaction phenotyping identifies the specific cytochrome P450 enzymes responsible for zafirlukast metabolism, which is crucial for predicting drug-drug interactions. The primary enzymes involved in zafirlukast metabolism include CYP2C9 (major pathway) and CYP3A4 (minor pathway contributing to reactive metabolite formation) [1] [2].
Chemical Inhibition Study: Incubate Zafirlukast-13C d6 (1 μM) with human liver microsomes in the presence of selective CYP inhibitors:
Recombinant Enzyme Study: Incubate Zafirlukast-13C d6 (1 μM) with individual cDNA-expressed CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4) at 25 pmol/mL for 60 minutes. Terminate reactions with ice-cold acetonitrile and analyze metabolite formation.
Correlation Analysis: Incubate Zafirlukast-13C d6 (1 μM) with a panel of human liver microsomes from at least 12 individual donors with characterized CYP activities. Measure metabolite formation rates and correlate with known CYP marker activities.
Table 1: CYP Enzyme Contributions to Zafirlukast Metabolism
| CYP Enzyme | Contribution to Metabolism | Primary Metabolite | Inhibition Effect |
|---|---|---|---|
| CYP2C9 | Major (~70-80%) | Hydroxylated metabolites | ~80% reduction with sulfaphenazole |
| CYP3A4 | Minor (~15-20%) | Reactive iminium species | ~20% reduction with ketoconazole |
| CYP2C19 | Negligible | - | No significant effect |
| CYP2D6 | Negligible | - | No significant effect |
| CYP1A2 | Negligible | - | No significant effect |
Metabolite identification studies for Zafirlukast-13C d6 should be conducted using high-resolution mass spectrometry to characterize both phase I and phase II metabolites:
Incubation Conditions: Incubate 10 μM Zafirlukast-13C d6 with human hepatocytes (1 million cells/mL) or human liver microsomes (1 mg/mL) fortified with NADPH and UDPGA for up to 4 hours at 37°C.
Sample Collection: Collect aliquots at 0, 0.5, 1, 2, and 4 hours. Quench with two volumes of ice-cold acetonitrile, centrifuge, and evaporate supernatant under nitrogen. Reconstitute in 0.1% formic acid in water:acetonitrile (95:5) for analysis.
LC-HRMS Conditions: Use a C18 column (2.1 × 100 mm, 1.7 μm) with mobile phase A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile). Employ a gradient from 5% B to 95% B over 25 minutes. Acquire data in positive electrospray ionization mode with data-dependent MS/MS on a high-resolution mass spectrometer.
Data Processing: Use isotope pattern recognition software to identify metabolites based on the characteristic mass shift introduced by the 13C d6 label. Key metabolites to monitor include hydroxylated zafirlukast, O-demethylated products, and glutathione conjugates resulting from reactive intermediate formation.
Zafirlukast demonstrates selective inhibition of specific CYP enzymes, which can lead to clinically significant drug-drug interactions. The following protocol assesses reversible inhibition using Zafirlukast-13C d6:
IC₅₀ Determination: Incubate human liver microsomes (0.1 mg/mL) with probe substrates at approximate Km concentrations (phenacetin 50 μM for CYP1A2, tolbutamide 100 μM for CYP2C9, S-mephenytoin 50 μM for CYP2C19, dextromethorphan 5 μM for CYP2D6, midazolam 2.5 μM for CYP3A4) with varying concentrations of Zafirlukast-13C d6 (0.1-100 μM) for 30 minutes.
Kᵢ Determination: Conduct detailed inhibition studies at 5-7 substrate concentrations (0.5×Km to 2×Km) with 4-5 inhibitor concentrations (0.5×IC₅₀ to 2×IC₅₀). Include positive control inhibitors for each CYP enzyme.
Inhibition Mechanism: Determine inhibition mechanism (competitive, non-competitive, mixed) by analyzing Lineweaver-Burk and Dixon plots.
Table 2: Inhibition Parameters of Zafirlukast on Human Cytochrome P450 Enzymes
| CYP Enzyme | Probe Substrate | IC₅₀ (μM) | Kᵢ (μM) | Inhibition Type |
|---|---|---|---|---|
| CYP2C9 | Tolbutamide | 7.0 | 3.8-5.9 | Competitive |
| CYP3A4 | Triazolam | 20.9 | - | Mixed |
| CYP2C19 | S-Mephenytoin | 32.7 | - | Competitive |
| CYP1A2 | Phenacetin | 56.0 | - | Non-competitive |
| CYP2D6 | Dextromethorphan | 116.0 | - | Non-competitive |
| CYP2E1 | Chlorzoxazone | >250 | - | No inhibition |
Zafirlukast exhibits mechanism-based inactivation of CYP3A4 through the formation of a reactive α,β-unsaturated iminium species [1]. This protocol characterizes time-dependent inhibition using Zafirlukast-13C d6:
Primary Incubation: Pre-incubate human liver microsomes (1 mg/mL) with Zafirlukast-13C d6 (0-50 μM) and NADPH (1 mM) in potassium phosphate buffer (100 mM, pH 7.4) at 37°C.
Secondary Incubation: At predetermined time points (0, 5, 10, 15, 20, 30 minutes), transfer aliquots (10 μL) from the primary incubation to the secondary incubation containing midazolam (50 μM, CYP3A4 substrate) and NADPH (1 mM) in a total volume of 100 μL. Incubate for 5 minutes.
Reaction Termination and Analysis: Terminate secondary reactions with ice-cold acetonitrile containing internal standard. Analyze metabolite formation (1'-hydroxymidazolam) via LC-MS/MS.
Kinetic Parameters: Determine the inactivation rate constant (kinact) and inhibitor concentration at half-maximal inactivation (KI) by fitting data to the equation: kobs = kinact × [I] / (KI + [I]), where kobs is the observed inactivation rate constant at inhibitor concentration [I]. Zafirlukast typically shows KI = 13.4 μM and kinact = 0.026 min⁻¹ [1].
Liquid chromatography-tandem mass spectrometry provides the specificity and sensitivity required for zafirlukast metabolism studies. The following method is optimized for Zafirlukast-13C d6 and its metabolites:
Chromatography System: UHPLC system with C18 column (2.1 × 50 mm, 1.7 μm) maintained at 40°C.
Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile. Use gradient elution: 0-0.5 min (20% B), 0.5-3.0 min (20-95% B), 3.0-4.0 min (95% B), 4.0-4.1 min (95-20% B), 4.1-5.0 min (20% B) at flow rate 0.4 mL/min.
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization in positive mode.
MS Parameters: Source temperature: 150°C, desolvation temperature: 500°C, cone gas flow: 150 L/h, desolvation gas flow: 1000 L/h, collision gas flow: 0.15 mL/min.
Table 3: Mass Transitions for Zafirlukast-13C d6 and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
|---|---|---|---|---|
| Zafirlukast-13C d6 | 581.68 | 340.20 | 25 | 3.8 |
| Hydroxylated Metabolite | 597.68 | 356.20 | 22 | 3.2 |
| GSH Conjugate | 886.85 | 431.20 | 30 | 3.1 |
| Tolbutamide-d9 (IS) | 284.10 | 186.10 | 15 | 3.5 |
The 13C d6 labeling in zafirlukast introduces a mass shift sufficient for differentiation from native zafirlukast in mass spectrometry analyses. Key considerations include:
Isotopic Purity: Verify isotopic purity (>99%) of Zafirlukast-13C d6 before use to ensure accurate quantification.
Isotope Effects: Deuterium labeling may potentially alter metabolic rates if placed at sites of metabolism. The 13C d6 labeling pattern should be designed to avoid significant isotope effects on CYP-mediated reactions.
Internal Standard Utility: Zafirlukast-13C d6 can serve as an internal standard for native zafirlukast in quantitative assays, providing nearly identical chromatographic behavior and extraction efficiency with distinct mass spectral detection.
Metabolic kinetic parameters provide crucial information for predicting in vivo drug behavior. Calculate parameters using appropriate models:
Michaelis-Menten Kinetics: For metabolite formation, fit data to V = (Vmax × [S]) / (Km + [S]), where V is reaction velocity, [S] is substrate concentration, Vmax is maximum velocity, and Km is Michaelis constant.
Inhibition Constants: For competitive inhibition, use Km,app = Km × (1 + [I]/Ki), where [I] is inhibitor concentration and Ki is inhibition constant.
Inactivation Kinetics: For mechanism-based inhibition, determine kinact and KI from nonlinear regression of kobs versus [I] plot.
Table 4: Pharmacokinetic Parameters of Zafirlukast
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Bioavailability | Unknown (reduced 40% by food) | Oral administration | [3] [2] |
| Protein Binding | >99% (primarily albumin) | In plasma | [3] [4] |
| Elimination Half-life | 10 hours | In healthy volunteers | [3] [4] [2] |
| Apparent Oral Clearance | 20 L/h | In healthy volunteers | [4] |
| Primary Metabolic Pathway | Hydroxylation via CYP2C9 | In human liver microsomes | [2] [5] |
| Major Route of Elimination | Feces (~90%) | After oral administration | [3] [4] |
Statistical approaches ensure reliable interpretation of metabolism data:
Experimental Replication: Perform all experiments in triplicate (n=3) with appropriate controls.
Data Presentation: Report data as mean ± standard deviation. Use appropriate statistical tests (e.g., Student's t-test, ANOVA with post-hoc analysis) for group comparisons.
Correlation Analysis: For reaction phenotyping, use Pearson correlation coefficients to assess relationships between metabolite formation and CYP enzyme activities.
Based on comprehensive metabolism studies, zafirlukast demonstrates several clinically relevant interactions:
CYP2C9 Substrates: Zafirlukast moderately inhibits CYP2C9 (Ki 3.8-5.9 μM) and may increase exposure to drugs like S-warfarin, phenytoin, and tolbutamide [6] [7]. Clinical studies show zafirlukast increases warfarin prothrombin time by approximately 35% [3] [2].
CYP3A4 Inhibition: As both a substrate and mechanism-based inhibitor of CYP3A4, zafirlukast may participate in complex interactions with drugs metabolized by this enzyme [1].
Affected by CYP2C9 Inhibitors: Fluconazole (a potent CYP2C9 inhibitor) increases zafirlukast AUC by 1.6-fold, while itraconazole (CYP3A4 inhibitor) shows no significant effect, confirming CYP2C9 as the primary metabolic pathway [5].
Interactions with Other Drugs: Erythromycin decreases zafirlukast exposure by approximately 40%, while aspirin increases zafirlukast levels by about 45% [2].
The following diagram illustrates the major metabolic pathways and key interactions of zafirlukast:
Diagram 1: Zafirlukast Metabolic Pathways and Key Interactions. This diagram illustrates the primary (CYP2C9) and minor (CYP3A4) metabolic pathways of zafirlukast, highlighting the formation of a reactive intermediate that causes mechanism-based enzyme inactivation and the clinically significant drug interactions.
Hepatotoxicity Awareness: Researchers should be aware that zafirlukast has been associated with idiosyncratic hepatotoxicity in clinical use [1] [8]. While this is rare in the clinical setting, appropriate safety precautions should be taken when handling the compound in laboratory settings.
Reactive Metabolite Handling: The formation of electrophilic α,β-unsaturated iminium species from zafirlukast metabolism [1] suggests potential reactivity that should be considered when working with concentrated solutions or metabolic systems generating these intermediates.
Personal Protective Equipment: Standard laboratory PPE including gloves, lab coats, and safety glasses should be worn when handling zafirlukast and its metabolites. Procedures should be conducted in well-ventilated areas or chemical fume hoods when appropriate.
The application of Zafirlukast-13C d6 in CYP450 metabolism studies provides powerful insights into the metabolic fate and drug interaction potential of this important asthma medication. The comprehensive protocols outlined in this document enable researchers to thoroughly characterize the metabolic stability, enzyme kinetics, and inhibition potential of zafirlukast using modern analytical techniques. The stable isotope labeling facilitates precise tracking of the drug and its metabolites, overcoming analytical challenges associated with complex biological matrices.
Understanding the dual role of zafirlukast as both a substrate and inhibitor of key CYP enzymes, particularly its mechanism-based inactivation of CYP3A4, is essential for predicting clinical drug interactions and assessing safety risks. The experimental approaches detailed herein support rational drug development decisions and informed clinical use of zafirlukast in patient populations who may be receiving concomitant medications.
Stable isotope-labeled compounds like Zafirlukast-13C,d6 have physical and chemical properties nearly identical to the unlabeled compound. Therefore, solubility data for Zafirlukast serves as a reliable guide.
The quantitative solubility data for Zafirlukast is summarized in the table below [1] [2].
| Solvent | Solubility (at 25°C) | Notes |
|---|---|---|
| DMSO | ≥ 28 mg/mL (∼100 mM) | Standard solvent for stock solutions; may require gentle warming (37°C) and brief sonication [1] [2]. |
| Water | Practically insoluble | Not suitable for direct dissolution [3] [4]. |
| Methanol | Slightly soluble | Use for further dilution of DMSO stock [4]. |
| Tetrahydrofuran, Dimethylsulfoxide, Acetone | Freely soluble | Alternative solvents for specific experimental setups [3] [4]. |
Stock Solution Preparation and Handling
Follow the workflow below to prepare a 100 mM stock solution in DMSO, which is the most common starting point for experimental use.
Q1: My stock solution has precipitated after storage. How can I recover it? Thaw the vial at room temperature for at least 60 minutes. If precipitate remains, gently warm the vial in a 37°C heat block or water bath with periodic shaking. Avoid repeated freeze-thaw cycles by aliquoting the stock solution upon initial preparation [2].
Q2: How do I create a working dilution for a cell-based assay? Always dilute your DMSO stock solution into an aqueous buffer (like PBS or culture medium). A general rule is to keep the final DMSO concentration below 0.1-0.5% to maintain cell viability. For example, add 1 μL of 100 mM stock to 1 mL of buffer for a 100 μM working solution (0.1% DMSO).
Q3: The compound is not dissolving in my aqueous buffer. What should I do? this compound is inherently insoluble in water. This is expected. Ensure you are first creating a stock in 100% DMSO, then performing a serial dilution into your aqueous buffer. The final solution may appear slightly cloudy; sonicating the final aqueous mixture briefly can help create a uniform suspension.
Q4: What are the critical storage conditions for the powder and stock solutions?
The use of a stable isotope-labeled internal standard like Zafirlukast-13C,d6 is specifically designed to minimize analytical interference [1]. Its near-identical chemical structure to the native analyte (Zafirlukast) ensures very similar behavior during sample preparation and chromatography, allowing it to effectively compensate for matrix effects and recovery losses.
However, proper method development is crucial to prevent potential issues. The table below summarizes the potential, yet unlikely, sources of interference and their solutions.
| Potential Issue | Description | Recommended Solution |
|---|---|---|
| Incomplete Chromatographic Separation | The IS and analyte must be separated by the LC to be distinguished by the MS. In rare cases, deuterated analogs can show slightly different retention times [1]. | Optimize the LC method (mobile phase, column, gradient) to achieve baseline separation between the analyte and IS peaks [2] [3]. |
| Isotopic Contribution (Carryover) | The unlabeled (M+0) form of Zafirlukast present in the IS material could contribute to the native analyte's signal. | Source the IS from a reputable supplier that guarantees high isotopic purity [4]. |
| MS/MS Spectral Overlap | If the mass spectrometer's resolution is insufficient, there might be overlap in the monitored ion transitions. | Use high-purity MRM transitions. For Zafirlukast, a common transition is m/z 574.2 → 462.1; the IS will have a different precursor mass due to the 13C and d6 labels [2] [4]. |
If you are observing anomalous peaks, poor peak shape, or inconsistent quantification in your Zafirlukast assay, the following workflow can help you identify and resolve the problem. The issues are more likely related to the sample matrix or method conditions than the internal standard.
This occurs when the analyte and internal standard peaks are not fully resolved, which can lead to inaccurate integration and quantification [3].
A shift in the ratio between the quantifier and qualifier ions for either the analyte or IS suggests a co-eluting isobaric compound is interfering [1].
If the peak area of your this compound IS is inconsistent between samples, it is a strong indicator of significant matrix effects, where co-eluting substances suppress or enhance ionization [1].
To ensure your method is robust, incorporate these key experiments during validation.
This qualitative test helps you visualize ion suppression/enhancement.
This tests the integrity of your prepared samples in the autosampler.
The table below summarizes established High-Performance Liquid Chromatography (HPLC) conditions for separating and analyzing Zafirlukast and its key isomers [1] [2] [3].
| Analysis Goal | Chromatography Mode & Column | Mobile Phase Composition | Key Parameters & Notes |
|---|---|---|---|
| Separation of meta and para Isomers [3] | Normal-Phase on Chiralpak-IA (Amylose-based) | n-Hexane / Ethanol / Trifluoroacetic Acid / Diethyl Amine (65:35:0.1:0.1 v/v) | Achieves resolution (Rs) >3.0. Uses a chiral column for positional isomers. |
| Impurity Profiling [2] | Reversed-Phase (C18, 50mm, sub-2-µm particles) | Gradient of Ammonium Formate (pH adjustment critical) and Acetonitrile | A high-throughput, stability-indicating method. pH sensitivity is key for separating the meta/para impurity pair. |
| Quantification in Plasma [1] | Normal-Phase on C18 column | Solid-Phase Extraction followed by normal-phase separation | Uses fluorescence detection. Demonstrates the applicability of normal-phase for biological samples. |
The diagram below outlines a logical workflow for developing and optimizing your chromatographic method.
Method Optimization Workflow for Zafirlukast Separation
This protocol is adapted from a published method for separating Zafirlukast isomers using a chiral stationary phase [3].
This protocol is based on a high-speed method for determining Zafirlukast in plasma, which can be adapted for purity checks [6].
The table below summarizes key storage and handling parameters for Zafirlukast, which can inform practices for its labeled analog.
| Parameter | Condition | Citation |
|---|---|---|
| Solid Form Storage | Store at room temperature (RT); protect from light and moisture. | [1] [2] [3] |
| Solid Form Stability | Stable for 2 years as supplied. | [2] |
| Solution Form Stability | Solutions in DMSO stable at -20°C for up to 3 months. | [2] |
| Moisture Sensitivity | Protect from exposure to moisture. | [2] |
| Thermal Stability | Can be exposed to 59°F to 86°F (15°C to 30°C) for short periods during transport. | [3] |
To ensure the integrity of your research materials, consider these protocols based on general chemical and pharmaceutical stability practices.
Since direct data for Zafirlukast-13C d6 is unavailable, you can verify its stability using a validated method for the parent compound.
The workflow for this stability assessment is as follows:
Q1: What are the critical storage factors for Zafirlukast-13C d6? The most critical factors are moisture protection and storage temperature. The solid form should be kept dry at room temperature, while solutions in DMSO must be stored frozen at -20°C to maintain stability over months [2].
Q2: How can I verify if my Zafirlukast-13C d6 reference standard has degraded? Use a stability-indicating RP-HPLC method. Signs of degradation include the appearance of new peaks in the chromatogram, a change in the shape of the main peak, or a reduction in the peak area for the main compound compared to a fresh standard [4] [5].
Q3: The available data is for Zafirlukast, not the -13C d6 form. Is this applicable? While the core chemical structure and stability profile are expected to be very similar, the isotopic labeling could theoretically introduce minor differences in physical properties. Therefore, it is a best practice to treat the labeled compound with the same or greater caution as the parent compound and to establish your own stability data for critical applications.
The table below outlines specific symptoms, their likely causes, and recommended actions based on common analytical chemistry practices and reported issues [1] [2] [3].
| Symptom | Possible Cause | Recommended Action |
|---|---|---|
| Non-linear (e.g., quadratic) curve at higher concentrations | Detector saturation [3] | Reduce Electro Multiplier (EM) voltage by a few hundred volts [3]. Re-run high standards to check response. |
| High % error at low concentrations; curve not fitting well | Heteroscedasticity (uneven variance) [1] | Apply weighted least squares regression (e.g., 1/x or 1/x²) [1] [4]. |
| Poor accuracy, especially at low end | Incorrect regression model [5] | Use statistical test on y-intercept; do not force curve through origin unless justified [5]. |
| Loss of sensitivity & non-linearity | Active sites in inlet or column [3] | Replace injection port liner, trim column end, perform inlet maintenance [3]. Remove/trim guard column if installed [3]. |
| Inaccurate sample quantification | Matrix effects (ion suppression/enhancement) [2] | Use matrix-matched calibrators & a stable isotope-labeled internal standard (e.g., Zafirlukast-13C d6) [2]. |
For a structured approach to resolving your issue, follow the diagnostic workflow below. It guides you from simple checks to more complex solutions.
When setting up your method, adhering to these protocols can prevent common linearity issues.
Matrix effects occur when compounds co-eluting with your analyte suppress or enhance its ionization, leading to inaccurate results [1] [2]. For stable isotope-labeled internal standards (SIL-IS) like Zafirlukast-13C d6, the goal is to ensure it experiences the same matrix effects as the unlabeled analyte to provide accurate correction.
You can assess matrix effects using these core methods:
1. Post-column Infusion (Qualitative Assessment) This method helps you visually identify regions of ion suppression or enhancement in your chromatographic run [3] [4].
2. Post-extraction Spiking (Quantitative Assessment) This method, often considered the "golden standard," gives you a numerical value for the matrix effect, known as the Matrix Factor (MF) [3].
MF = B / A [2]MF = 1: No matrix effect.MF < 1: Ion suppression.MF > 1: Ion enhancement.
To assess the effectiveness of your SIL-IS, calculate the IS-normalized MF (MF of analyte / MF of IS). A value close to 1 indicates the internal standard is compensating well for the matrix effect [3].Here are practical steps you can take during method development to reduce matrix effects.
| Strategy | Specific Actions | Key Considerations |
|---|---|---|
| Sample Clean-up [1] [4] | Use selective extraction: SPE, LLE, or precipitation with phospholipid removal plates. | Removes phospholipids, a major cause of matrix effects in positive ion mode [2] [3]. |
| Chromatographic Separation [1] | Improve resolution; increase retention time; use different column chemistry. | Prevents co-elution of the analyte with interfering compounds; longer runs may be needed. |
| LC-MS Configuration [3] [4] | Switch from ESI to APCI; use a divert valve. | APCI is often less susceptible to matrix effects; a divert valve sends early eluting salts to waste. |
| Sample Handling [1] | Dilute the sample; inject less. | Simple but effective if method sensitivity allows. |
When using a labeled internal standard like Zafirlukast-13C d6, be aware of these potential pitfalls:
The following workflow summarizes the key steps for assessing and mitigating matrix effects:
Q1: My internal standard response is highly variable between different plasma lots. What should I do? This is a classic sign of a inconsistent matrix effect that your IS is not fully correcting for [3]. First, verify that your 13C-labeled IS co-elutes perfectly with the analyte. If it does, the mitigation strategies above, particularly improved sample clean-up and chromatography, are your best path forward to resolve the underlying issue.
Q2: Can I completely eliminate matrix effects? It is often challenging to eliminate matrix effects entirely from complex biological samples [1]. Therefore, the primary goal is to minimize them as much as possible and then use a well-characterized stable isotope-labeled internal standard to accurately compensate for any residual effect [3] [4].
Q3: Are there any advantages to using 13C-labeled IS over deuterated (2H) IS? Yes. 13C-labeled internal standards generally exhibit minimal isotopic chromatographic separation, leading to better co-elution with the native analyte and more accurate correction for matrix effects compared to deuterated standards, which can sometimes elute slightly earlier [5].
During process development of Zafirlukast, five impurities were detected and characterized at levels ranging from 0.05% to 0.15% [1] [2]. These structures offer key insights into the molecule's vulnerable points. While this data comes from process impurities, they represent critical degradation pathways that could also be relevant under stress conditions.
The table below summarizes these characterized impurities, which are strong candidates for degradation products you might encounter.
| Impurity Designation | Characterized Structure | Postulated Formation Mechanism |
|---|---|---|
| Impurity 1 | 3-methoxy-4-(5-methoxycarbonylamino-1-methyl-1H-indol-3-ylmethyl)-benzoic acid [1] [2] | Trans-esterification; reaction with methanol [2] |
| Impurity 2 | {3-[2-methoxy-4-(toluene-2-sulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}-carbamic acid methyl ester [1] [2] | Trans-esterification; reaction with methanol [2] |
| Impurity 3 | {3-[2-methoxy-4-(toluene-3-sulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}-acetic acid cyclopentyl ester [1] [2] | Isomerization (o-tolylsulfonyl to m-tolylsulfonyl) [1] |
| Impurity 4 | {3-[2-methoxy-4-(toluene-4-sulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}-acetic acid cyclopentyl ester [1] [2] | Isomerization (o-tolylsulfonyl to p-tolylsulfonyl) [1] |
| Impurity 5 | 4-(5-cyclopentyloxy carbonylamino-1-methyl-1H-indol-3-yl methyl)-3-methoxy-benzoic acid methyl ester [1] [2] | Trans-esterification; reaction with methanol [2] |
The impurities listed above were successfully separated and identified using the following methodology, which can serve as a protocol for your own degradation studies [1] [2].
Here are key considerations and potential solutions for common issues when working with Zafirlukast and its stable isotope-labeled form.
| Issue / Observation | Potential Root Cause | Suggested Action / Preventive Measure |
|---|---|---|
| Presence of ester-based impurities (e.g., Impurity 1, 2, 5) | Exposure to methanol, especially under basic conditions, leading to trans-esterification [2]. | Carefully control solvent choice; avoid methanol in basic environments. Use alternative solvents like acetonitrile. |
| Detection of sulfonyl isomer impurities (e.g., Impurity 3, 4) | Isomerization during the synthesis process [1]. | Monitor reaction conditions (temperature, catalysts) that may promote isomerization. |
| Formation of multiple unknown degradants | General chemical instability under stress conditions (e.g., heat, light, humidity). | Conduct formal stability studies under ICH guidelines (light, heat, hydrolysis, oxidation). |
| Impurity levels exceeding 0.10%-0.15% | Process-related impurities or significant degradation. | Optimize synthesis and purification steps. Ensure proper storage conditions to minimize degradation. |
| Unclear identification of degradants | Lack of reference standards. | Isulate unknown peaks via preperative HPLC and characterize them using LC-MS and NMR, following the published protocol [1]. |
The following diagram maps the workflow for identifying and characterizing degradation products, based on the published methodology.
Q1: What are the most common degradation pathways for Zafirlukast based on known impurities? The primary pathways involve trans-esterification reactions and sulfonyl group isomerization [1] [2]. Trans-esterification occurs when the drug substance is exposed to alcohols like methanol, leading to ester exchange on the carbamate functional group. Isomerization can shift the methyl group on the o-tolylsulfonyl ring to the meta or para position.
Q2: What are the acceptable levels for known and unknown impurities according to regulatory guidelines? For known related compounds, the identified impurities should be controlled below 0.15%. For any unknown individual impurity, the level should be kept below 0.10%, in line with International Council for Harmonisation (ICH) guidelines [2].
Q3: Does the Zafirlukast-13C,d6 label itself influence stability or degradation? The 13C and deuterium (d6) labels are stable isotopes and are not expected to significantly alter the chemical stability or primary degradation pathways of the molecule compared to the unlabeled compound [3]. Their main purpose is to serve as tracers. However, a minor kinetic isotope effect from deuterium could theoretically slightly influence reaction rates involving the labeled bonds, though the core degradation products should remain the same.
Q4: What is a key analytical technique for characterizing these impurities? Mass spectrometry (LC-MS) is crucial as it helps determine the molecular weights of the impurities, which is the first step in confirming their structures [2]. This is especially useful for verifying that the mass of a degradant of the labeled compound (this compound) has shifted as expected.
Zafirlukast-13C d6 is a stable isotope-labeled analog of the asthma drug Zafirlukast, used as a tracer or internal standard in quantitative analyses like LC-MS [1]. The table below summarizes its key specifications.
| Property | Specification for Zafirlukast-13C d6 |
|---|---|
| Molecular Formula | C₃₀¹³CH₂₇D₆N₃O₆S [1] |
| Molecular Weight | 582.70 g/mol [1] |
| Labeling Position | One carbon-13 (¹³C) and six deuterium (D or ²H) atoms [1] |
| CAS Number | 107753-78-6 (for unlabeled Zafirlukast) [2] |
| Primary Application | Tracer or internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1] |
Here are common challenges in isotopic enrichment measurement and strategies to address them.
| Problem Category | Specific Issue | Potential Causes | Recommended Solutions |
|---|---|---|---|
| Sample Preparation | Low or inconsistent recovery | Inefficient SPE purification, incomplete derivatization, instability of derivative | Optimize Solid-Phase Extraction (SPE) protocol, ensure fresh derivatization reagents, confirm derivative stability [3]. |
| High chemical noise in blanks | Contaminants from solvents, tubes, or SPE cartridges | Use high-purity solvents, pre-rinse labware, include procedural blanks [3]. | |
| Instrument Performance | Signal suppression or poor sensitivity | Ion suppression from matrix effects, co-eluting compounds | Improve chromatographic separation, use effective sample cleanup (e.g., SPE), employ stable isotope-labeled internal standard [3]. |
| Inaccurate isotope ratio measurement | Insufficient instrument resolution, incorrect mass selection | Use high-resolution mass spectrometer, verify selected ions for measurement are specific [3] [4]. | |
| Data Analysis | High signal-to-noise for low enrichment samples | Very low abundance of labeled isotopologues | Use tracer with high isotopic enrichment, optimize MS parameters for maximum sensitivity, increase sample concentration if possible [3]. |
| Underestimation of 13C-enrichment | Signal overlap in complex mixtures (if using NMR) | If using NMR, employ DANTE-Z selective pulse schemes over DPFGSE for accurate measurement [4]. |
For reliable results, a robust and consistent sample preparation method is crucial. The following protocol, adapted from an LC-MS method for assessing glucose kinetics, can serve as a template for processing plasma samples containing Zafirlukast [3].
Reagent Preparation: The derivatization reagent can be prepared by mixing 0.385 g of butyl-PABA, 0.625 g of sodium cyanoborohydride, 0.375 mL of glacial acetic acid, and 4.63 mL of methanol. This is sufficient for about 50 samples [3].
Batch-to-batch variability refers to differences in quality or performance between different production lots of a product. In pharmaceuticals, this is a critical quality issue.
Causes and Impact: Variability can arise from differences in raw materials, manufacturing processes, and environmental conditions [1]. This can lead to inconsistencies in the final product's physical properties, such as surface area, amorphous content, and dissolution rate, ultimately affecting its performance and efficacy [2]. A key study on an inhaler product demonstrated that different manufacturing batches failed statistical bioequivalence tests, highlighting that batch-to-batch differences can be large enough to confound regulatory assessments [3].
Mitigation Strategies: A data-centric approach is key to managing variability.
The following workflow outlines a systematic approach to investigating and resolving batch-to-batch variability:
For researchers using zafirlukast or its labeled analogs as a reference standard, consistency in its pharmacokinetic (PK) profile is critical. The table below summarizes key PK parameters for the unlabeled drug, which should be consistent across batches of the labeled material.
Table: Key Pharmacokinetic Parameters of Zafirlukast [4] [5] [6]
| Parameter | Value | Notes |
|---|---|---|
| Bioavailability | Unknown (reduced ~40% with food) | Must be taken on an empty stomach. |
| T~max~ | 3 hours (median) | Time to reach maximum plasma concentration. |
| Protein Binding | >99% | Predominantly to albumin. |
| Apparent Volume of Distribution (V~ss~/F) | ~70 L | Suggests moderate tissue distribution. |
| Metabolism | Extensive hepatic | Primarily by CYP2C9; also a mechanism-based inactivator of CYP3A4 [7]. |
| Half-life (t~1/2~) | ~10 hours (range 8-16 hours) | |
| Apparent Oral Clearance (CL/f) | ~20 L/h | Reduced in children and the elderly. |
| Primary Route of Excretion | Feces (~90%) |
A robust analytical method is essential for assessing the quality and consistency of zafirlukast batches. The following is a validated Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) method suitable for this purpose.
Experimental Protocol: UPLC-MS/MS Determination of Zafirlukast in Plasma [8]
Q1: What are the most critical factors to control to ensure batch-to-batch consistency of zafirlukast-13C d6? While specific data for the labeled compound is unavailable, based on general principles and zafirlukast's properties, you should tightly control:
Q2: Our analytical results for zafirlukast are inconsistent between batches. What should we investigate?
Q3: Could the isotopic label in zafirlukast-13C d6 influence its behavior in experiments? The 13C and deuterium (d6) labels are designed to be chemically inert and should not alter the drug's pharmacological activity or its primary interaction with targets. The main purpose of the label is for analytical distinction in mass spectrometry-based assays (e.g., PK studies). However, a minor isotopic effect, particularly from deuterium, could theoretically influence the metabolic rate if the deuterium is placed at a site of metabolism. It is crucial to confirm that the labeled standard co-elutes with the unlabeled compound and shows a consistent response in your specific analytical system.
This compound is a stable, heavy isotope-labeled version of Zafirlukast, containing both carbon-13 and deuterium. Its primary application is to serve as an internal standard in bioanalytical methods [1].
Since direct comparison data is not available, your guide should focus on generating and presenting this data. The core of the comparison would typically involve demonstrating how this compound improves the method's performance compared to not using an internal standard, or potentially against a different internal standard.
The table below outlines the key validation parameters and the proposed experimental approach for your comparison [2].
| Validation Parameter | Experimental Approach for Comparison |
|---|---|
| Accuracy & Precision | Compare the percent bias and %RSD of quality control (QC) samples at low, medium, and high concentrations with and without this compound normalization [2]. |
| Linearity & Range | Process calibration curves with this compound. The correlation coefficient (R²), slope, and intercept demonstrate the internal standard's performance across the analytical range. |
| Selectivity & Specificity | Analyze blank matrix samples from multiple sources to confirm no interference at the retention times of Zafirlukast and this compound. |
| Stability | Evaluate the stability of Zafirlukast in matrix using this compound to correct for any degradation during sample processing and analysis. |
The following diagram illustrates a general experimental workflow for validating a bioanalytical method using a stable isotope-labeled internal standard like this compound.
To create a compelling and objective guide, consider structuring it as follows:
The absence of this specific data is likely because:
To find the information you need for your comparison guide, I suggest the following actionable steps:
| Action | Description |
|---|---|
| Contact Manufacturers | Directly inquire with specialty chemical suppliers (e.g., Cayman Chemical, Sigma-Aldrich, TLC Pharmaceutical Standards, MedChemExpress). They often provide Certificates of Analysis (CoA) with detailed validation data. |
| Search Scientific Literature | Use specialized databases like PubMed, ScienceDirect, or ACS Publications. Search for "Zafirlukast-13C d6" alongside terms like "validated LC-MS/MS method," "quantification," or "stable isotope internal standard." |
| Review Related Methodologies | Consult pharmacokinetic studies on Zafirlukast. Papers detailing bioanalytical methods may not use the labeled standard but will describe the analytical context and performance expectations [1]. |
While data for the labeled standard is unavailable, the general workflow for using a compound like Zafirlukast-13C d6 in targeted mass spectrometry can be outlined. The high-resolution mass spectrometry (HRMS) approaches described, such as the MS1/MS2-combined PRM (parallel reaction monitoring) workflow, are highly relevant for the accurate quantification of trace metabolites and are directly applicable to the analysis of stable isotope-labeled compounds [1].
While the search results do not compare methods for Zafirlukast directly, they provide robust experimental data from proteomics that can be highly informative. The table below summarizes the core characteristics of three common labeling strategies [1] [2] [3].
| Method | Principle & Workflow | Key Performance Characteristics | Best-Suited Applications |
|---|
| SILAC (Stable Isotope Labeling by Amino acids in Cell culture) [1] [4] [2] | Metabolic labeling. Cells are cultured in "light" or "heavy" amino acid media. Samples are combined early (before digestion). | High Reproducibility: Lower technical variability as samples are mixed early, minimizing processing differences [2]. Accuracy & Dynamic Range: Comparable to dimethyl labeling in affinity pull-downs and unfractionated analyses [2]. | Studies with extensive sample processing (e.g., fractionation, phosphopeptide enrichment) [2]. Cell culture-based research. | | Stable Isotope Dimethyl Labeling [1] [2] | Chemical labeling of peptide N-termini and lysine amines. Samples are combined after digestion. | Comparable Accuracy: Can achieve similar accuracy and dynamic range as SILAC in standard analyses [2]. Lower Reproducibility: Higher quantitative variability compared to SILAC, attributed to sample handling after digestion [2]. | A practical alternative when SILAC is not feasible (e.g., tissue samples, clinical specimens). | | TMT (Tandem Mass Tag) [1] [3] | Isobaric chemical labeling. Peptides from different samples are labeled with unique tags, pooled, and analyzed together. Quantification via reporter ions in MS/MS. | High Multiplexing: Can compare 2 to 18 samples simultaneously [3]. Co-isolation Interference: MS2-based quantification can be compromised by co-fragmented peptides, reducing accuracy/precision [1]. MS3 Improvement: MS3 methods can mitigate interference but at the cost of fewer proteins quantified [1]. | Large-scale, multiplexed experiments where relative comparisons across many conditions are needed. |
For researchers planning experiments, here is a deeper dive into the workflows and data interpretation for these methods.
The following diagram illustrates the core difference in sample combination points between the main labeling strategies, a key factor in their reproducibility.
Based on this analysis, here is a potential approach to developing a quantification method for Zafirlukast:
The methodologies in the table below are precisely the techniques you would use to cross-validate a new analytical standard like zafirlukast-13C d6. They are well-documented for characterizing zafirlukast and its impurities [1] [2].
| Technique | Primary Application in Analysis | Key Experimental Details from Literature |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS/LC-MS-MS) | Impurity identification & quantification; determination of molecular weights [1]. | Molecular weights of impurities determined; used with reverse-phase gradient HPLC methods [1]. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation & elucidation of impurities [1]. | Structures of five zafirlukast impurities confirmed using NMR spectral data (¹H, ¹³C, DEPT) [1]. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional group analysis & structural confirmation [1]. | IR spectroscopy used alongside MS and NMR data to confirm impurity structures [1]. |
| High-Performance Liquid Chromatography (HPLC) | Primary tool for separation, detection, and quantification of impurities [1] [2]. | Reverse-phase gradient HPLC methods used; impurities isolated using preparative HPLC [1]. |
The research process for identifying and characterizing drug impurities mirrors the cross-validation workflow you would establish. The following diagram outlines this general approach, which can be directly applied to validating an isotopically labeled standard.
Key Experimental Protocols from Literature:
Since a direct comparison for zafirlukast-13C d6 is not available, I suggest these approaches to obtain the necessary information:
The tables below summarize key data on how Zafirlukast behaves in the body and its clinical effects, which are essential reference points for any analytical method validation.
Table 1: Pharmacokinetic Properties of Zafirlukast [1] [2] [3]
| Parameter | Value & Variability | Comments / Conditions |
|---|---|---|
| Bioavailability | Reduced by ~40% | When taken with food (high-fat or high-protein meal). |
| Tmax (hr) | 3 (median) | Time to peak plasma concentration. Range: 0.5 - 5 hours. |
| Cmax (ng/mL) | 326 (%CV: 31) | For a 20 mg single dose in male volunteers. |
| AUC (ng•h/mL) | 1137 (%CV: 34) | For a 20 mg single dose in male volunteers. |
| Half-Life (hr) | 10 (mean) | Terminal half-life. Reported range: 8 - 16 hours. |
| Apparent Oral Clearance (L/h) | 20 (mean) | %CV: 32. |
| Protein Binding | >99% | Predominantly to albumin. |
| Primary Route of Elimination | Feces | Majority of dose and metabolites excreted via bile. |
Table 2: Clinical Efficacy and Safety Profile (20 mg twice daily) [4] [2]
| Category | Parameter | Change from Baseline (vs Placebo) |
|---|---|---|
| Efficacy | Daytime Asthma Symptom Score (0-3 scale) | -0.44 (vs -0.25) [2] |
| Nighttime Awakenings (per week) | -1.27 (vs -0.43) [2] | |
| Rescue β2-agonist use (puffs per day) | -1.15 (vs -0.24) [2] | |
| FEV1 (L) | +0.15 (vs +0.05) [2] | |
| Common Adverse Events | Headache | 12.9% (vs 11.7% placebo) [2] |
| Nausea | 3.1% (vs 2.0% placebo) [2] |
Beyond its primary use in asthma, recent research has uncovered additional mechanisms of action, highlighting its potential for drug repurposing and making it an interesting candidate for further analytical investigation.
To help visualize the primary and newly discovered mechanisms of Zafirlukast that would be relevant to a comparative study, see the following pathway diagram.
For an inter-laboratory comparison, standardizing protocols for bioanalytical method validation is crucial. The following are derived from the established pharmacokinetic data.
Since the specific data for Zafirlukast-13C d6 was not found, here are some practical steps you can take to acquire the necessary information:
Zafirlukast-13C d6 as an internal standard. The methods sections of these papers are excellent sources of detailed protocols.